molecular formula C11H13Br2N3 B7896404 3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide

3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide

Cat. No.: B7896404
M. Wt: 347.05 g/mol
InChI Key: GCGJCGVMMOXLJU-UHFFFAOYSA-N
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Description

3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenethyl group attached to the triazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide typically involves the bromination of 5-methyl-1-phenethyl-1H-1,2,4-triazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the bromination is complete. The product is then isolated by filtration or extraction and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The phenethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Properties

IUPAC Name

3-bromo-5-methyl-1-(2-phenylethyl)-1,2,4-triazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3.BrH/c1-9-13-11(12)14-15(9)8-7-10-5-3-2-4-6-10;/h2-6H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGJCGVMMOXLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CCC2=CC=CC=C2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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